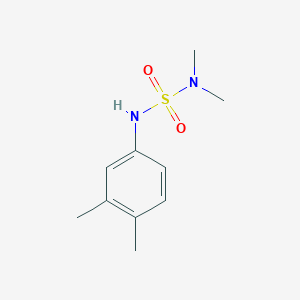![molecular formula C18H18N2O3 B5819288 N-(2-isobutyl-5-oxo-5H-chromeno[3,4-c]pyridin-4-yl)acetamide](/img/structure/B5819288.png)
N-(2-isobutyl-5-oxo-5H-chromeno[3,4-c]pyridin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-isobutyl-5-oxo-5H-chromeno[3,4-c]pyridin-4-yl)acetamide is a chemical compound with potential applications in scientific research. It is a member of the chromenopyridine family of compounds, which have been shown to have a variety of biological activities. In
Mechanism of Action
The exact mechanism of action of N-(2-isobutyl-5-oxo-5H-chromeno[3,4-c]pyridin-4-yl)acetamide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cell proliferation and inflammation. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. It has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(2-isobutyl-5-oxo-5H-chromeno[3,4-c]pyridin-4-yl)acetamide has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, which could lead to the death of cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which could prevent the spread of cancer to other parts of the body. In addition, it has been shown to have anti-inflammatory and antioxidant activity, which could reduce inflammation and oxidative stress in the body.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-isobutyl-5-oxo-5H-chromeno[3,4-c]pyridin-4-yl)acetamide in lab experiments is its potential to modulate various biological processes. This could make it useful in studying the mechanisms of cancer and inflammation, as well as in developing new treatments for these diseases. However, one limitation of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on some normal cells, which could limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(2-isobutyl-5-oxo-5H-chromeno[3,4-c]pyridin-4-yl)acetamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways it targets. Another direction is to explore its potential use in combination with other drugs or therapies to enhance its effectiveness. Additionally, more research is needed to determine its safety and toxicity in vivo, as well as its pharmacokinetics and pharmacodynamics. Finally, there is potential for the development of new analogs of N-(2-isobutyl-5-oxo-5H-chromeno[3,4-c]pyridin-4-yl)acetamide with improved potency and selectivity.
In conclusion, N-(2-isobutyl-5-oxo-5H-chromeno[3,4-c]pyridin-4-yl)acetamide is a promising compound with potential applications in scientific research. Its ability to modulate various biological processes, including cancer and inflammation, makes it a valuable tool for studying these diseases and developing new treatments. Further research is needed to fully understand its mechanism of action, as well as its safety and efficacy in vivo.
Synthesis Methods
The synthesis of N-(2-isobutyl-5-oxo-5H-chromeno[3,4-c]pyridin-4-yl)acetamide involves several steps. The starting material is 2-amino-3-cyanopyridine, which is reacted with 2-bromo-2-methylpropane to form an alkylated pyridine. This intermediate is then reacted with 4-hydroxycoumarin to form the chromenopyridine ring system. Finally, the amide group is introduced by reacting the chromenopyridine intermediate with acetic anhydride. The overall synthesis is shown in Figure 1.
Scientific Research Applications
N-(2-isobutyl-5-oxo-5H-chromeno[3,4-c]pyridin-4-yl)acetamide has potential applications in scientific research due to its ability to modulate various biological processes. It has been shown to have activity against several types of cancer cells, including breast, lung, and colon cancer. Additionally, it has been shown to have anti-inflammatory and antioxidant activity, which could make it useful in the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
N-[2-(2-methylpropyl)-5-oxochromeno[3,4-c]pyridin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-10(2)8-12-9-14-13-6-4-5-7-15(13)23-18(22)16(14)17(20-12)19-11(3)21/h4-7,9-10H,8H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPUPQMKIMTAGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC2=C(C(=N1)NC(=O)C)C(=O)OC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(4-chlorophenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5819206.png)



![methyl [7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5819231.png)



![N'-[2-(4-ethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5819270.png)
![8-methyl-2-(1-piperidinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5819278.png)

![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-methylpiperazine](/img/structure/B5819296.png)
![4-chloro-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5819302.png)
